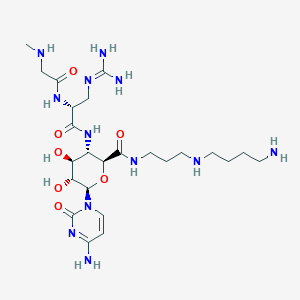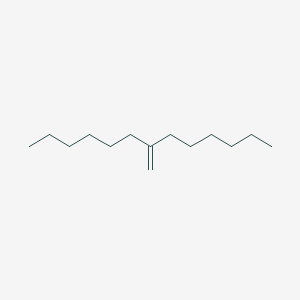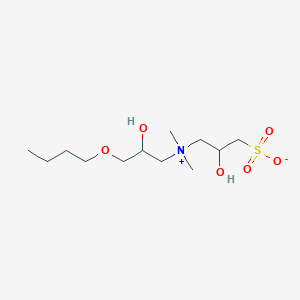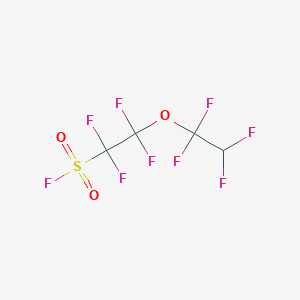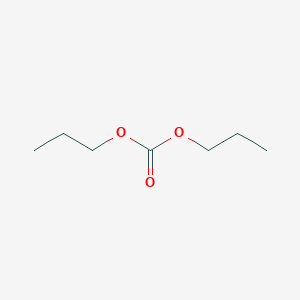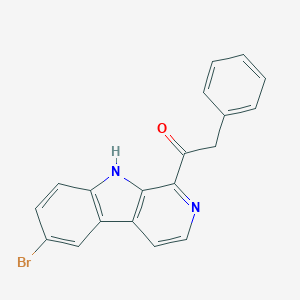
Eudistomine S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudistomine S is a natural product isolated from the marine tunicate Eudistoma sp. It has been found to possess various biological activities, including antitumor, antiviral, and antibacterial properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of Eudistomine S.
Scientific Research Applications
Photoactive Antimicrobial Properties
Eudistomin S, a β-carboline derivative from the Caribbean tunicate Eudistoma olivaceum, has been studied for its photoactive antimicrobial properties. It exhibits phototoxicity against various viruses, bacteria, yeast, and mammalian cells, dependent on UVA exposure. The phototoxic effects vary among different organisms, indicating potential diverse mechanisms of action (Hudson et al., 1988).
Cytotoxicity and DNA Binding
Eudistomin U, part of the eudistomin family, has been synthesized and evaluated for its cytotoxicity against cancer cell lines and human pathogens, showing potent antibacterial activity against Gram-positive bacteria. This research suggests the potential of eudistomins in targeting DNA and their use in cancer therapy (Roggero, Giulietti, & Mulcahy, 2014).
Antibacterial Activity
Eudistomins Y1-Y7, isolated from a Korean tunicate, demonstrated moderate antibacterial activity against Gram-positive bacteria. These findings contribute to understanding the role of eudistomins in natural defense mechanisms and their potential therapeutic applications (Wang, Nam, Lee, & Kang, 2008).
Targeting 40S Ribosome
Eudistomin C, another compound in the eudistomin class, targets the 40S ribosome and inhibits protein translation. This property gives it potent antitumor and antiviral activities, pointing to its potential as a lead compound in drug development (Ota et al., 2016).
Synthetic and Biological Activity Studies
Studies on synthesizing and evaluating the biological activity of eudistomin derivatives, like Eudistomins Y1-Y7, show growth inhibitory activity against cancer cell lines. These studies help in exploring structure-activity relationships and the potential therapeutic value of eudistomins (Jin et al., 2013).
properties
CAS RN |
108335-04-2 |
|---|---|
Product Name |
Eudistomine S |
Molecular Formula |
C19H13BrN2O |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H13BrN2O/c20-13-6-7-16-15(11-13)14-8-9-21-19(18(14)22-16)17(23)10-12-4-2-1-3-5-12/h1-9,11,22H,10H2 |
InChI Key |
OYTXGTJRWYPFKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



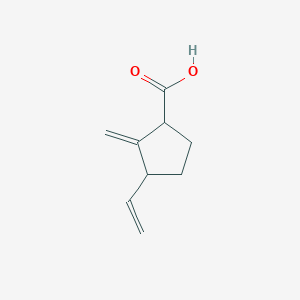


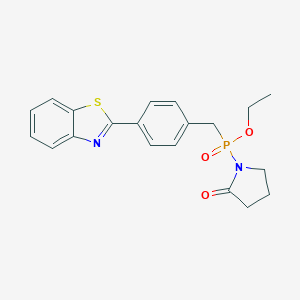
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
